molecular formula C13H17BrFNO2 B2488481 tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate CAS No. 1086600-20-5

tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate

Cat. No. B2488481
CAS RN: 1086600-20-5
M. Wt: 318.186
InChI Key: FZJZVHFDACTDDT-MRVPVSSYSA-N
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Description

“tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 1358684-71-5 . It has a molecular weight of 304.16 . It is typically in powder form .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl carbamate in palladium-catalyzed synthesis of N-Boc-protected anilines . Another related compound, tert-butyl bromide, is used as a standard reagent in synthetic organic chemistry .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, tert-butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 304.16 .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, a compound closely related to tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate, has been identified as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a medication used for treating non-small cell lung cancer (Zhao et al., 2017).

  • Directed Lithiation Reactions : A study on directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, a structurally similar compound, highlights its utility in organic synthesis. The compound is doubly lithiated with n-BuLi, allowing for high-yield production of substituted products after reaction with various electrophiles (Smith, El‐Hiti, & Alshammari, 2013).

  • Intermediate for Enantioselective Synthesis : The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an analogue to this compound, is significant as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

  • Crystallographic Studies : The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was determined, providing insights into the stereochemistry and molecular conformation, crucial for understanding its reactivity and interaction in various chemical reactions (Ober et al., 2004).

  • Role in Novel Reduction Reactions : Research on the reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate, related to this compound, sheds light on its role in novel reduction reactions, particularly in the context of fluorine chemistry (Sokeirik et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJZVHFDACTDDT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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